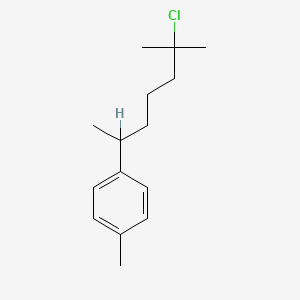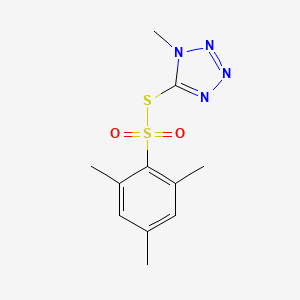
Thiazole, 4-diethylaminomethyl-2-(5-nitro-2-thienyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole, also known as 1,3-thiazole, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. It belongs to the azole heterocycles family, which includes imidazoles and oxazoles. Thiazole is planar and exhibits aromaticity due to the delocalization of a lone pair of π-electrons on the sulfur atom. It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. Interestingly, thiazole is a natural component of Vitamin B₁ (thiamine), which plays a crucial role in energy metabolism and nervous system function .
Análisis De Reacciones Químicas
Thiazoles participate in various chemical reactions, including electrophilic and nucleophilic substitutions. Common reagents and conditions used in these reactions vary based on the specific thiazole derivative. Major products formed from these reactions depend on the substituents attached to the thiazole ring.
Aplicaciones Científicas De Investigación
Thiazoles find applications in diverse fields:
Antimicrobial Agents: Sulfathiazole, a well-known antimicrobial drug, contains a thiazole ring.
Antiretroviral Therapy: Ritonavir, an antiretroviral drug used in HIV treatment, also features a thiazole moiety.
Antifungal Compounds: Abafungin, an antifungal drug, contains a thiazole ring.
Antineoplastic Agents: Tiazofurin and Bleomycine, both antineoplastic drugs, incorporate thiazole structures.
Mecanismo De Acción
The precise mechanism by which Thiazole, 4-diethylaminomethyl-2-(5-nitro-2-thienyl)-, monohydrochloride exerts its effects remains elusive. Further research is needed to elucidate its molecular targets and pathways.
Comparación Con Compuestos Similares
While specific comparisons are challenging without detailed information, Thiazole, 4-diethylaminomethyl-2-(5-nitro-2-thienyl)-, monohydrochloride can be evaluated against other thiazole derivatives for its unique properties.
Propiedades
Número CAS |
30096-82-3 |
|---|---|
Fórmula molecular |
C12H16ClN3O2S2 |
Peso molecular |
333.9 g/mol |
Nombre IUPAC |
N-ethyl-N-[[2-(5-nitrothiophen-2-yl)-1,3-thiazol-4-yl]methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C12H15N3O2S2.ClH/c1-3-14(4-2)7-9-8-18-12(13-9)10-5-6-11(19-10)15(16)17;/h5-6,8H,3-4,7H2,1-2H3;1H |
Clave InChI |
IVSJNRFPOJVXRG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=CSC(=N1)C2=CC=C(S2)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





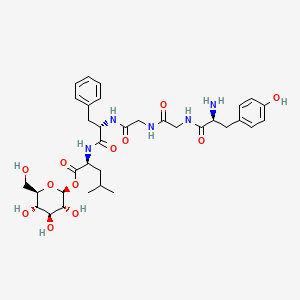

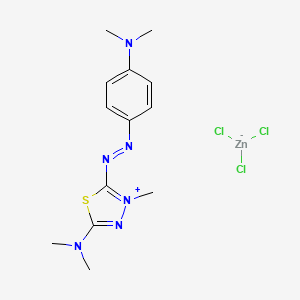
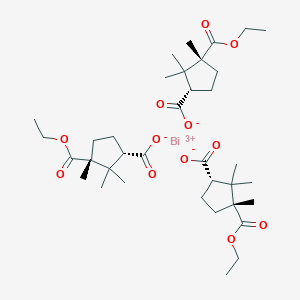
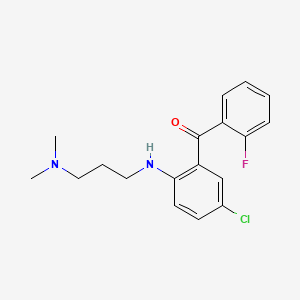


![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)
